Ac-VAD-AFC

Description

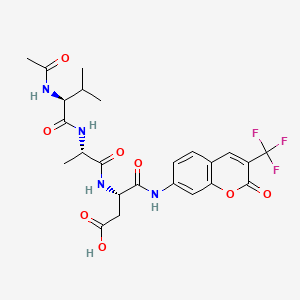

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27F3N4O8 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-3-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |

InChI |

InChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1 |

InChI Key |

WYJCIXPWRHUSJP-UTLVKMTRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ac-VAD-AFC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Acetyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VAD-AFC), a widely utilized fluorogenic substrate for the detection of caspase activity. This document provides a comprehensive overview of its biochemical basis, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Core Mechanism: Fluorogenic Detection of Caspase Activity

This compound is a synthetic tetrapeptide, Val-Ala-Asp, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The fundamental principle of its action lies in the specific recognition and cleavage of the peptide sequence by active caspases. Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2]

In its intact form, the this compound molecule is essentially non-fluorescent as the AFC fluorophore is quenched by the attached peptide. The substrate is designed to mimic a natural caspase recognition site. Upon the induction of apoptosis or other cellular processes that activate caspases, these enzymes recognize the Aspartic acid (Asp) residue within the VAD sequence and cleave the amide bond between the aspartate and the AFC molecule.

This cleavage event liberates the AFC fluorophore. The free AFC molecule is highly fluorescent, emitting a detectable signal upon excitation with light of the appropriate wavelength. The intensity of the fluorescence produced is directly proportional to the amount of AFC released, which in turn correlates with the level of active caspases in the sample. This allows for the sensitive quantification of caspase activity.[2][3] While the VAD sequence can be recognized by several caspases, making it a relatively broad-spectrum caspase substrate, it is often used to measure the activity of effector caspases like caspase-3.[4][5] For more specific caspase activity measurements, other peptide sequences are available, such as DEVD for caspase-3 or YVAD for caspase-1.[2][6][7]

Quantitative Data Summary

The key quantitative parameters for the use of this compound in caspase activity assays are summarized in the table below.

| Parameter | Value | Reference |

| AFC Excitation Wavelength | ~400 nm | [6][7][8][9] |

| AFC Emission Wavelength | ~505 nm | [6][7][8][9] |

| Molecular Weight (this compound) | 556.5 g/mol | [5] |

| Typical Substrate Working Concentration | 25-50 µM | [6] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the enzymatic cleavage of this compound by an active caspase and the subsequent release of the fluorescent AFC molecule.

Detailed Experimental Protocol: Caspase Activity Assay

This protocol provides a general framework for measuring caspase activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

1. Reagent Preparation:

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Add DTT fresh before use.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT. Add DTT fresh before use.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C, protected from light.

-

Caspase Inhibitor (Optional Control): Prepare a stock solution of a general caspase inhibitor, such as Z-VAD-FMK, in sterile DMSO.

2. Sample Preparation (Cell Lysates):

-

Induce apoptosis in your cell culture using the desired treatment. Include a non-treated control group.

-

Harvest both apoptotic and non-apoptotic cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).

-

Wash the cell pellets once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellets in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a common starting point is 100 µL per 1-2 million cells.

-

Incubate the cell suspension on ice for 15-20 minutes to allow for lysis.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This supernatant contains the active caspases.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. Caspase Activity Assay:

-

In a 96-well microplate (preferably black with a clear bottom for fluorescence measurements), add 50 µL of cell lysate to each well. It is recommended to use 50-100 µg of protein per well.

-

For a negative control, pre-incubate some lysate samples with a caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 10-15 minutes at room temperature before adding the substrate.

-

Prepare the substrate solution by diluting the this compound stock solution in the 2X Reaction Buffer to a final concentration of 100 µM (this will result in a 50 µM final concentration in the well).

-

Initiate the reaction by adding 50 µL of the 100 µM this compound substrate solution to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][8]

4. Data Analysis:

-

Subtract the fluorescence values of the blank (lysis buffer + substrate) from all experimental readings.

-

If a caspase inhibitor was used, subtract the values of the inhibitor-treated samples from the corresponding untreated samples to account for non-specific fluorescence.

-

Caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein.

Experimental Workflow Diagram

The logical flow of a typical caspase activity assay using this compound is depicted in the diagram below.

References

- 1. Ac-VAD-CHO [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. bio-rad.com [bio-rad.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of Ac-VAD-AFC in Apoptosis Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Acetyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) in the detection of apoptosis. It delves into the underlying mechanisms, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology and drug discovery.

Introduction to Apoptosis and Caspases

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2][3] This process is tightly regulated and executed by a family of cysteine-aspartic proteases known as caspases.[4][5][6] Caspases are synthesized as inactive zymogens (pro-caspases) and, upon apoptotic stimuli, undergo proteolytic activation to initiate a cascade of events leading to controlled cellular dismantling.[4][7] Caspases can be broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) that respond to pro-apoptotic signals, and executioner caspases (e.g., caspase-3, -6, -7) that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]

This compound: A Fluorogenic Substrate for Caspase Activity

This compound is a synthetic, cell-permeable peptide substrate used to detect caspase activity. It consists of a tetrapeptide sequence (Val-Ala-Asp) recognized by various caspases, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

Mechanism of Action

In its intact form, this compound is non-fluorescent. However, upon cleavage by an active caspase at the aspartate residue, the free AFC fluorophore is released.[8] The liberated AFC emits a bright green-yellow fluorescence when excited with UV light (excitation maximum ≈ 400 nm), and its emission can be detected at approximately 505 nm.[9][10][11] The intensity of the fluorescence signal is directly proportional to the amount of active caspase in the sample, providing a quantitative measure of apoptosis.

Specificity and Considerations for Use

While this compound is a valuable tool for detecting general caspase activity, it is important to understand its substrate specificity. The Val-Ala-Asp sequence is recognized by several caspases, including initiator and executioner caspases. Therefore, this compound is considered a broad-spectrum or pan-caspase substrate.[12]

Table 1: Caspase Specificity of this compound and Related Substrates

| Substrate | Primary Target Caspases | Notes |

| This compound | Caspase-1, Caspase-3, Caspase-4, and other caspases | Broad-spectrum substrate, useful for general apoptosis screening. |

| Ac-VDVAD-AFC | Caspase-2 and Caspase-3 like activity | Often used to measure caspase-2 activity, but can be cleaved by caspase-3.[13][14] |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | Considered a more specific substrate for the primary executioner caspase-3.[10][11][15] |

| Ac-YVAD-AFC | Caspase-1, Caspase-4 | Primarily used to detect the activity of inflammatory caspases.[9][16] |

| Ac-LEHD-AFC | Caspase-9 | A preferred substrate for the initiator caspase of the intrinsic apoptotic pathway. |

| Ac-IETD-AFC | Caspase-8 | A preferred substrate for the initiator caspase of the extrinsic apoptotic pathway. |

For experiments requiring the identification of specific caspase activation, the use of more selective substrates in parallel with this compound is highly recommended.

Table 2: Kinetic Parameters of a Related Caspase Substrate

| Substrate | Caspase | Km (µM) |

| Ac-DEVD-AFC | Caspase-3 | 9.7[11] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

The following are generalized protocols for using this compound to measure caspase activity. Optimal conditions may vary depending on the cell type, experimental setup, and specific research question.

Caspase Activity Assay in Cell Lysates

This protocol is suitable for quantifying total caspase activity in a cell population.

Materials:

-

Cells of interest (treated and untreated controls)

-

Chilled Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)[12]

-

This compound stock solution (10 mM in DMSO)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT)[17]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cells using the desired method. Include a non-induced control group.

-

Harvest cells (e.g., by centrifugation for suspension cells or trypsinization followed by centrifugation for adherent cells).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) containing the caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[17]

-

-

Assay Setup:

-

Dilute the cell lysates to the same protein concentration in Cell Lysis Buffer.

-

In a 96-well black microplate, add 50 µL of each cell lysate per well. Include wells for a buffer-only blank.

-

Prepare the 2X substrate solution by diluting the this compound stock solution in 2X Reaction Buffer to a final concentration of 100 µM (this will result in a 50 µM final concentration in the assay).

-

Add 50 µL of the 2X substrate solution to each well containing cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase activity can be determined by comparing the fluorescence of the apoptotic samples to the non-induced control.

-

In-Cell Caspase Activity Assay for Flow Cytometry

This protocol allows for the detection of caspase activity in individual cells within a population.

Materials:

-

Cells of interest (treated and untreated controls)

-

Cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cells in a multi-well plate.

-

Prepare a 2X permeable caspase substrate solution by diluting the this compound stock solution in HHBS to a final concentration of 20 µM.[18]

-

-

Staining:

-

For suspension cells, gently pellet and resuspend in the 2X substrate solution. For adherent cells, add an equal volume of the 2X substrate solution directly to the culture medium.

-

Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light.

-

-

Washing and Analysis:

-

Wash the cells at least once with HHBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS).

-

Analyze the fluorescence intensity of the cells using a flow cytometer, detecting the AFC signal in the appropriate channel (typically FITC or a similar green channel).

-

Visualization of Signaling Pathways

The activation of caspases is a central event in multiple cell death and inflammatory pathways. The following diagrams illustrate the general position of caspases that can be detected by this compound within these pathways.

Extrinsic and Intrinsic Apoptosis Pathways

The two major pathways leading to apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.

Caption: Extrinsic and Intrinsic Apoptosis Pathways converging on Caspase-3.

Inflammasome Pathway and Caspase-1 Activation

Caspase-1 is a key mediator of inflammation and is activated by multiprotein complexes called inflammasomes. While not directly an apoptotic caspase in the classical sense, its activity can be detected by this compound.

Caption: The Inflammasome pathway leading to Caspase-1 activation.

ER Stress-Induced Apoptosis and Caspase-4

Prolonged endoplasmic reticulum (ER) stress can trigger apoptosis through the activation of caspase-4 (in humans).

Caption: ER Stress-induced apoptosis involving Caspase-4.

Conclusion

This compound is a versatile and widely used tool for the detection of apoptosis through the measurement of caspase activity. Its broad specificity makes it an excellent choice for initial screening of apoptosis induction. For more detailed mechanistic studies, it is best used in conjunction with more specific caspase substrates and other apoptosis assays, such as Annexin V staining or TUNEL assays. By understanding its mechanism, specificity, and appropriate experimental application, researchers can effectively leverage this compound to advance our understanding of programmed cell death and its role in health and disease.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

- 8. abcam.cn [abcam.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ubpbio.com [ubpbio.com]

- 16. ubpbio.com [ubpbio.com]

- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.aatbio.com [docs.aatbio.com]

Ac-VAD-AFC: A Technical Guide for the Investigation of Pyroptosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain caspases, playing a critical role in the innate immune response to pathogenic infections and other danger signals.[1][2] Unlike apoptosis, which is immunologically silent, pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4] Central to this process is the activation of inflammatory caspases, particularly caspase-1, which is triggered by the assembly of large multiprotein complexes called inflammasomes.[5][6]

Given the pivotal role of caspase-1 in mediating pyroptosis and inflammation, its activity serves as a key indicator of these processes. The fluorogenic substrate Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) has emerged as an essential tool for researchers, providing a sensitive and specific method to quantify caspase-1 activity. This technical guide provides an in-depth overview of the molecular mechanisms of pyroptosis, the principles of using Ac-VAD-AFC, and detailed protocols for its application in research and drug development.

The Molecular Machinery of Pyroptosis

Pyroptosis is executed through distinct signaling pathways, primarily the canonical and non-canonical pathways, both of which converge on the cleavage of a key protein: Gasdermin D (GSDMD).[7][8]

Canonical Pathway: This pathway is typically initiated by a two-step process.

-

Priming: Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This triggers the NF-κB signaling pathway, leading to the upregulation of key pyroptotic components, including NLRP3 and the precursors pro-IL-1β and pro-IL-18.[7][9]

-

Activation: A second stimulus, such as ATP, toxins, or crystalline materials, triggers the assembly of an inflammasome complex.[10] This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5][7] Within the inflammasome, pro-caspase-1 undergoes proximity-induced auto-cleavage and activation.[6]

Non-Canonical Pathway: This pathway is activated by the intracellular detection of lipopolysaccharide (LPS) from Gram-negative bacteria.[8] In humans, LPS directly binds to and activates caspase-4 and caspase-5, while in mice, it activates caspase-11.[2][8]

Activated caspase-1 (from the canonical pathway) or caspases-4/5/11 (from the non-canonical pathway) then cleave GSDMD.[7][8] This cleavage releases the N-terminal fragment of GSDMD, which oligomerizes and inserts into the plasma membrane to form large pores.[7][11] These pores disrupt the cell's osmotic balance, leading to swelling and eventual lytic cell death. They also serve as conduits for the release of mature IL-1β and IL-18, amplifying the inflammatory response.[5][12]

This compound: A Fluorogenic Substrate for Caspase-1

Ac-YVAD-AFC is a synthetic tetrapeptide (Tyr-Val-Ala-Asp) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[13][14] The YVAD sequence is based on the cleavage site in pro-IL-1β, making it a preferred substrate for caspase-1.[15]

Mechanism of Action: In its intact form, the Ac-YVAD-AFC molecule exhibits low fluorescence. When active caspase-1 is present in a sample, it recognizes and cleaves the peptide sequence after the aspartate (D) residue. This cleavage releases the free AFC fluorophore, which results in a significant increase in fluorescence intensity that can be measured.[16][17] The amount of fluorescence produced is directly proportional to the enzymatic activity of caspase-1.

| Property | Value | Reference(s) |

| Full Name | Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-α-aspartamide | [18] |

| Abbreviation | Ac-YVAD-AFC | [14] |

| CAS Number | 219137-85-6 | [14][18] |

| Molecular Formula | C₃₃H₃₆F₃N₅O₁₀ | [14] |

| Molecular Weight | 719.7 g/mol | [14][18] |

| Excitation λ | ~400 nm | [13][17] |

| Emission λ | ~505 nm | [13][17] |

| Solubility | Soluble in DMSO | [14] |

Table 1: Physicochemical Properties of Ac-YVAD-AFC. This table summarizes the key properties of the fluorogenic caspase-1 substrate.

Experimental Applications and Protocols

The Ac-YVAD-AFC assay is a cornerstone for studying pyroptosis and inflammasome activation. It can be applied to cell lysates or with purified enzymes.

Key Experimental Protocol: In Vitro Caspase-1 Activity Assay

This protocol outlines the measurement of caspase-1 activity from cell lysates.

1. Reagent Preparation:

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 20% Sucrose, 0.2% CHAPS, 20 mM DTT (add fresh).[14][19]

-

Ac-YVAD-AFC Stock Solution: Prepare a 10-25 mM stock solution in DMSO. Store protected from light at -20°C.[14]

-

Ac-YVAD-AFC Working Solution: Dilute the stock solution to a final concentration of 50-100 µM in the 2X Reaction Buffer immediately before use.[14][19]

2. Sample Preparation (Cell Lysates):

-

Induce pyroptosis in cultured cells (e.g., bone marrow-derived macrophages) using appropriate stimuli (e.g., LPS priming followed by Nigericin or ATP). Include negative control (untreated) and positive control groups.

-

Harvest 1-5 million cells and wash with cold PBS.[17]

-

Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[20]

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of the 2X Reaction Buffer containing the Ac-YVAD-AFC substrate to each well to initiate the reaction.[14]

-

(Optional) Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO or Ac-YVAD-cmk) to confirm the specificity of the activity.[15][19]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[17][21]

Data Interpretation and Quantitative Analysis

The raw output will be in Relative Fluorescence Units (RFU). To compare results across experiments, it's best to calculate the specific activity. This can be expressed as RFU per milligram of protein per hour.

Example Data Presentation:

| Sample Group | Treatment | Average RFU | Protein (mg) | Caspase-1 Activity (RFU/mg/hr) | Fold Change (vs. Control) |

| 1 | Control (Untreated) | 150 | 0.1 | 1500 | 1.0 |

| 2 | LPS + Nigericin | 7500 | 0.1 | 75000 | 50.0 |

| 3 | LPS + Nigericin + Ac-YVAD-cmk | 250 | 0.1 | 2500 | 1.7 |

Table 2: Representative Data from a Caspase-1 Activity Assay. This table illustrates how to present quantitative data to demonstrate inflammasome activation and its inhibition.

Distinguishing Pyroptosis from Apoptosis

While both are forms of programmed cell death, pyroptosis and apoptosis are mediated by different sets of caspases.[3] Apoptosis is primarily executed by caspase-3, -6, and -7.[3] By using different fluorogenic substrates in parallel, researchers can distinguish between these pathways.

| Substrate | Primary Target Caspase(s) | Notes on Specificity | Reference(s) |

| Ac-YVAD-AFC | Caspase-1 | Preferred substrate for caspase-1. Also recognized by caspase-4 and -5. | [13][14] |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | The classic substrate for executioner caspases in apoptosis. | [21][22] |

| Ac-VDVAD-AFC | Caspase-2 | Often used for caspase-2, but can be cleaved by caspase-3. | [23] |

| Ac-LEHD-AFC | Caspase-9 | Used to measure the activity of the initiator caspase-9 in the intrinsic apoptotic pathway. | [20][23] |

Table 3: Comparison of Common Fluorogenic Caspase Substrates. This table helps in selecting the appropriate reagents to differentiate between cell death pathways. A significant increase in YVADase activity without a corresponding increase in DEVDase activity is a strong indicator of pyroptosis over apoptosis.

Limitations and Considerations

-

Substrate Specificity: While Ac-YVAD-AFC is highly selective for caspase-1, it can also be cleaved by other inflammatory caspases like human caspase-4 and caspase-5.[15][23] Results should be interpreted in the context of the experimental model and confirmed with other methods, such as Western blotting for cleaved GSDMD or caspase-1.

-

Substrate vs. Inhibitor: It is crucial to distinguish between the fluorogenic substrate Ac-YVAD-AFC (used for measuring activity) and peptide inhibitors like Ac-YVAD-cmk or Ac-YVAD-CHO , which are used to block caspase-1 activity.[15][19]

-

Assay Conditions: The assay is sensitive to pH, temperature, and DTT concentration. These parameters should be optimized and kept consistent.

Conclusion

This compound is an indispensable tool for researchers studying the intricate mechanisms of pyroptosis and inflammation. By providing a direct and quantitative measure of caspase-1 activity, it enables the characterization of inflammasome activation, the screening of potential therapeutic inhibitors, and the differentiation of pyroptosis from other cell death pathways. When combined with complementary techniques like cytokine ELISAs and Western blotting, the this compound assay offers a robust platform for advancing our understanding of innate immunity and inflammatory diseases.

References

- 1. blog.abclonal.com [blog.abclonal.com]

- 2. Pyroptosis - Wikipedia [en.wikipedia.org]

- 3. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-1-induced pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammasome - Wikipedia [en.wikipedia.org]

- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanisms of NLRP3 inflammasome/pyroptosis activation and their role in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 14. ubpbio.com [ubpbio.com]

- 15. invivogen.com [invivogen.com]

- 16. abcam.co.jp [abcam.co.jp]

- 17. abcam.com [abcam.com]

- 18. caymanchem.com [caymanchem.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Caspase Activity Assays with Ac-VAD-AFC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of caspase activity assays utilizing the fluorogenic substrate Ac-VAD-AFC (N-Acetyl-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin). Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1][2] Measuring their activity is crucial for research in cancer, neurodegenerative diseases, and immunology.

The Central Role of Caspases in Apoptosis

Apoptosis is an essential, highly regulated process for removing damaged or unwanted cells.[1] It is executed through a cascade of caspase activation. These enzymes are present in healthy cells as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[1] There are two primary pathways for initiating apoptosis and activating caspases: the extrinsic and intrinsic pathways.

-

The Extrinsic (Death Receptor) Pathway: This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their corresponding death receptors on the cell surface.[3][4] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, which then auto-activates.[3] Active caspase-8 can then directly activate downstream "executioner" caspases like caspase-3.[3]

-

The Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress signals like DNA damage or growth factor withdrawal, this pathway involves the release of cytochrome c from the mitochondria.[2][3] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates pro-caspase-9.[3] Active caspase-9 then proceeds to activate executioner caspases.[3]

Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, and -7), which are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Principle of the this compound Assay

The this compound assay is a fluorometric method for detecting pan-caspase activity. The substrate consists of the peptide sequence Val-Ala-Asp linked to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).

Mechanism of Action: In its intact form, the this compound substrate is non-fluorescent. Active caspases recognize and cleave the peptide sequence after the aspartic acid (D) residue. This cleavage releases the AFC fluorophore, which then emits a strong fluorescent signal upon excitation. The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.

Substrate Specificity and Considerations

This compound is considered a broad-spectrum or "pan-caspase" substrate. However, it's important to note that different caspases exhibit preferential cleavage of specific peptide sequences. While VDVAD-based substrates were initially used for caspase-2, subsequent studies have shown they can be cleaved with similar kinetics by caspase-3, highlighting a lack of specificity.[5][6] For more specific detection, other substrates are often used in parallel.

Table 1: Common Fluorogenic Caspase Substrates

| Substrate Sequence | Primary Target Caspase(s) | Excitation (nm) | Emission (nm) |

| Ac-DEVD-AFC | Caspase-3, Caspase-7[4][7] | 400 | 480 - 520 (peak ~505)[8][9] |

| Ac-YVAD-AFC | Caspase-1, Caspase-4[10][11] | 400 | 505[10] |

| Ac-VDVAD-AFC | Caspase-2, Caspase-3[5][12] | 400 | 505[12] |

| Ac-LEHD-AFC | Caspase-9 | 400 | 505 |

| Ac-IETD-AFC | Caspase-8 | 400 | 505 |

Note: Excitation and emission wavelengths can vary slightly depending on buffer conditions and instrumentation.

Due to overlapping specificities, it is best practice to use multiple methods to confirm the activation of a specific caspase, such as combining a fluorometric assay with Western blot analysis for the cleaved form of the caspase of interest.[13]

Experimental Protocol: Caspase Activity Assay in Cell Lysates

This protocol provides a general guideline for measuring caspase activity in cell lysates using this compound in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

-

Cells of interest

-

Apoptosis-inducing agent

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction/Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM NaCl, 1.0% CHAPS, 20 mM DTT, 4 mM EDTA, 20% Glycerol)

-

This compound Substrate (stock solution in DMSO, e.g., 10 mM)

-

Caspase Inhibitor (optional, for negative control, e.g., Ac-VAD-CHO)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure

-

Cell Preparation:

-

Seed cells in appropriate culture plates and grow to the desired confluency.

-

Treat cells with an apoptosis-inducing agent or vehicle control for the desired time. For suspension cells, aim for a density of 2-5 x 10⁶ cells per sample.[14]

-

-

Cell Lysis:

-

Adherent cells: Aspirate the culture medium, wash cells gently with ice-cold PBS, and then add 100 µL of ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).[14] Aspirate the supernatant, wash with ice-cold PBS, and resuspend the pellet in 100 µL of ice-cold Lysis Buffer.[14]

-

Incubate the lysate on ice for 15-20 minutes, vortexing periodically.[14]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample for the assay.

-

Determine the protein concentration of each lysate (e.g., using a BCA assay) for later normalization.

-

-

Assay Reaction:

-

Add 20-50 µg of protein lysate per well into a 96-well black microplate. Adjust the volume of each well to 50 µL with Lysis Buffer.

-

Controls: Include wells for a blank (Lysis Buffer only) and, if desired, a negative control (lysate from apoptotic cells + caspase inhibitor).

-

Prepare the Substrate Solution: Dilute the this compound stock solution into the 2x Reaction Buffer to a final concentration of 100 µM (this will be 50 µM in the final reaction volume).

-

Add 50 µL of the Substrate Solution to each well. The final reaction volume will be 100 µL.

-

Mix gently by tapping the plate.

-

-

Incubation and Measurement:

Data Presentation and Interpretation

The raw output from the fluorometer will be in Relative Fluorescence Units (RFU).

-

Background Subtraction: Subtract the average RFU value of the blank (buffer + substrate only) from all other readings.

-

Normalization: To account for variations in cell number and lysis efficiency, normalize the background-subtracted RFU values to the protein concentration of each sample (RFU/µg protein).

-

Calculate Fold-Change: Express the caspase activity as a fold-increase relative to the untreated or vehicle control.

-

Fold-Change = (Normalized RFU of Treated Sample) / (Normalized RFU of Control Sample)

-

Table 2: Example Data and Calculation

| Sample | Protein (µ g/well ) | Raw RFU | Background-Subtracted RFU | Normalized RFU (RFU/µg) | Fold-Change vs Control |

| Blank | 0 | 150 | - | - | - |

| Control | 50 | 550 | 400 | 8.0 | 1.0 |

| Treated | 50 | 4150 | 4000 | 80.0 | 10.0 |

Interpreting the Results: A significant increase in fluorescence in treated samples compared to controls indicates the activation of caspases. The use of a specific caspase inhibitor that reduces the signal can help confirm that the observed fluorescence is due to caspase activity. However, because this compound is a pan-caspase substrate, this assay does not identify which specific caspases are active. Further experiments with more specific substrates or Western blotting are necessary for that purpose.[13]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Caspase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Caspase Assays | Thermo Fisher Scientific - NP [thermofisher.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ubpbio.com [ubpbio.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Caspase assay selection guide | Abcam [abcam.com]

- 14. biogot.com [biogot.com]

Ac-VAD-AFC: A Technical Guide for Researchers

Introduction: Ac-VAD-AFC (N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin) is a fluorogenic substrate used to detect the activity of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This guide provides in-depth technical information, handling instructions, and experimental protocols for the effective use of this compound in research applications.

Product Information and Specifications

This compound is a synthetic peptide substrate that is selective for certain caspases. Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The resulting fluorescence can be measured to quantify caspase activity.

| Property | Specification |

| Alternate Names | Caspase Substrate I; N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin[1] |

| Molecular Formula | C₂₄H₂₇F₃N₄O₈ |

| Molecular Weight | 556.5 g/mol [1] |

| Purity | ≥98% (typically analyzed by HPLC)[1][2] |

| Excitation Wavelength | ~400 nm (for cleaved AFC)[2][3][4] |

| Emission Wavelength | ~505 nm (for cleaved AFC)[2][3][4] |

| Appearance | Lyophilized solid |

| Primary Target | Caspase-1[1] |

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the stability and performance of this compound.

| Form | Storage Temperature | Recommended Duration | Special Instructions |

| Lyophilized Solid | -20°C[2][4] | Up to 12 months[5] | Protect from light and moisture. Store in a cool, dark place.[3][5] |

| Stock Solution (in DMSO) | -20°C[4] or -80°C[3] | Up to 2 months at -20°C[4]; Up to 6 months at -80°C[3] | Prepare aliquots to avoid multiple freeze-thaw cycles.[4] |

Mechanism of Action

The functionality of this compound is based on the enzymatic activity of caspases. The substrate itself is non-fluorescent. In the presence of active caspases, the peptide bond between the aspartic acid (D) residue and the AFC fluorophore is cleaved. The liberation of free AFC results in a significant increase in fluorescence, which can be monitored kinetically.

Experimental Protocols

The following is a generalized protocol for measuring caspase activity in cell lysates using this compound. This protocol may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA.

-

This compound Stock Solution (10 mM): Reconstitute the lyophilized powder in DMSO. For example, to make a 1 mM solution, add 1 ml of DMSO to 1 mg of Ac-DEVD-AFC (adjust volume based on the molecular weight and amount).[4] Mix thoroughly.

-

2X Reaction Buffer: 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% Sucrose, pH 7.2.[4]

-

Assay Substrate Solution: Dilute the this compound stock solution in the appropriate assay buffer to the desired final concentration (e.g., 50 µM final concentration in the assay).[2]

Cell Lysate Preparation

-

Induce apoptosis in your cell culture using the desired method. Include a non-induced control culture.

-

Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.[2]

-

Incubate the suspension on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.

-

(Optional) Determine the protein concentration of the lysate using a standard method like the Bradford assay.

Caspase Activity Assay

-

Add 50-200 µg of cell lysate protein to each well of a 96-well microplate. Adjust the volume of each well to 50 µL with Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer containing DTT to each sample.[2]

-

To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well, achieving a final concentration of 50 µM.[2]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[2][4]

-

Measure fluorescence using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][4]

Data Analysis

The fold-increase in caspase activity can be determined by comparing the fluorescence readings from the induced samples to those of the non-induced control samples. For quantitative results, a standard curve can be generated using known concentrations of free AFC.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Measurement of Caspase-1 Activation with the Fluorogenic Substrate Ac-YVAD-AFC

Abstract

Caspase-1, a critical initiator of inflammation, plays a central role in the innate immune response. Its activation leads to the maturation of potent pro-inflammatory cytokines and induces a lytic form of cell death known as pyroptosis. Consequently, the accurate measurement of Caspase-1 activity is paramount for research into inflammatory diseases and the development of novel therapeutics. This technical guide provides a comprehensive overview of the principles and practices for quantifying Caspase-1 activity using the specific fluorogenic substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC). We present detailed signaling pathways, experimental protocols, and data analysis techniques to equip researchers with the knowledge to implement this assay robustly and interpret the results accurately.

Introduction to Caspase-1 and Inflammasome Signaling

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine-aspartic protease that functions as a master regulator of inflammatory signaling.[1] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for its activation. This activation is not a standalone event but is orchestrated by large, multi-protein complexes called inflammasomes.

Inflammasomes assemble in the cytosol in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] The assembly of an inflammasome complex facilitates the proximity-induced auto-activation of pro-caspase-1. Once active, Caspase-1 proceeds to cleave its key substrates:

-

Pro-inflammatory Cytokines: It cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then secreted to propagate the inflammatory cascade.[2]

-

Gasdermin D (GSDMD): Cleavage of GSDMD by Caspase-1 unleashes its N-terminal fragment. This fragment oligomerizes and inserts into the plasma membrane, forming pores that lead to the release of mature cytokines and ultimately result in a lytic, pro-inflammatory cell death called pyroptosis.[2]

Given its central role, the modulation of Caspase-1 activity is a key therapeutic target for a range of inflammatory and autoimmune diseases.

Caspase-1 Activation Pathway

The canonical activation of Caspase-1 is initiated by sensor proteins (e.g., NLRP3, NLRC4, AIM2) that recognize specific danger signals. These sensors recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.

Principle of the Ac-YVAD-AFC Assay

The measurement of Caspase-1 activity relies on a specific tetrapeptide substrate, Ac-YVAD-AFC. The principle is based on fluorescence detection following enzymatic cleavage.

-

The Substrate: Ac-YVAD-AFC consists of a four-amino-acid sequence (Tyr-Val-Ala-Asp) that is recognized by Caspase-1.[3] This peptide is covalently linked to a fluorophore, 7-Amino-4-trifluoromethylcoumarin (AFC).

-

The Reaction: In its conjugated form (Ac-YVAD-AFC), the AFC fluorophore exhibits minimal fluorescence. When active Caspase-1 is present in a sample (e.g., a cell lysate), it recognizes and cleaves the peptide substrate specifically after the aspartate (D) residue.

-

Detection: This cleavage releases the free AFC molecule, which is highly fluorescent.[4] The increase in fluorescence intensity is directly proportional to the amount of Caspase-1 activity in the sample. The signal is typically measured using a fluorometer or a fluorescence microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[4][5]

Substrate Specificity: YVAD vs. VAD

While the user prompt specified Ac-VAD-AFC, the scientific literature strongly indicates that the tetrapeptide sequence YVAD is a more potent and specific substrate for Caspase-1.[3] The YVAD sequence is based on the cleavage site within Caspase-1's natural substrate, pro-IL-1β.[2] While other peptide sequences like VAD may be cleaved by Caspase-1, they can also be recognized by other caspases, such as Caspase-3, potentially leading to non-specific signals.[3] For optimal specificity, Ac-YVAD-AFC is the recommended substrate for measuring Caspase-1 activity. To ensure the measured activity is specific to Caspase-1, control experiments using a selective Caspase-1 inhibitor, such as Ac-YVAD-cmk, are essential.[6]

Experimental Protocol for Caspase-1 Activity Measurement

This protocol provides a detailed methodology for measuring Caspase-1 activity in cell lysates using Ac-YVAD-AFC.

Required Reagents and Materials

-

Cells (adherent or suspension) with appropriate treatments (e.g., induced vs. uninduced controls).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% sucrose, 20 mM DTT).

-

Ac-YVAD-AFC Substrate (typically 1 mM stock in DMSO).[7]

-

(Optional) Caspase-1 Inhibitor: Ac-YVAD-cmk (1 mM stock in DMSO) for specificity control.[6]

-

(Optional) Free AFC standard (1 mM stock in DMSO) for quantitative analysis.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader with Ex/Em filters for 400/505 nm.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Sample Preparation (Cell Lysate): a. Induce inflammatory signaling in your cells using an appropriate stimulus (e.g., LPS priming followed by nigericin or ATP). Include an uninduced (negative) control group. b. Harvest 1-5 million cells per sample by centrifugation (e.g., 500 x g for 5 minutes at 4°C). c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. e. Incubate the lysate on ice for 10-15 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your sample. h. Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).

-

Assay Setup: a. In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer to ensure equal starting volumes. b. Prepare wells for each condition: uninduced, induced, and induced + inhibitor. c. To the "induced + inhibitor" control wells, add the Caspase-1 inhibitor Ac-YVAD-cmk to a final concentration of ~20 µM. d. Add 50 µL of 2X Reaction Buffer to each well.

-

Reaction and Measurement: a. Prepare the substrate solution. Dilute the 1 mM Ac-YVAD-AFC stock in 1X Reaction Buffer to a 2X working concentration (e.g., 100 µM). b. To initiate the reaction, add 5 µL of the 1 mM Ac-YVAD-AFC substrate to each well. This results in a final substrate concentration of 50 µM in a 100 µL final reaction volume. c. Immediately place the plate in a fluorescence reader set to 37°C. d. Measure the fluorescence kinetically (e.g., every 2 minutes for 1-2 hours) or as an endpoint reading after 1-2 hours of incubation. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Presentation and Analysis

Quantitative Data Summary

Properly interpreting assay results requires an understanding of the concentrations and inhibitory constants of the reagents involved.

| Parameter | Compound | Recommended Concentration / Value | Notes |

| Substrate | Ac-YVAD-AFC | 25-50 µM (final concentration)[7] | Higher concentrations may be needed if activity is very high, but can increase background. |

| Inhibitor | Ac-YVAD-cmk | 10-50 µM (for cell lysates) | A potent and irreversible inhibitor used to confirm Caspase-1 specificity.[8] |

| Inhibitor Ki | Ac-YVAD-cmk | Caspase-1: 0.8 nM | Ki (inhibition constant) demonstrates high potency and selectivity for Caspase-1.[6] |

| Caspase-3: >10,000 nM | Very low affinity for the apoptotic executioner Caspase-3.[6] | ||

| Inhibitor IC50 | Ac-YVAD-cmk | ~50 µM | IC50 (half-maximal inhibitory concentration) for blocking TRAIL-induced apoptosis in myeloma cells.[8] |

| VX-765 (Pralnacasan) | 530 nM | A well-characterized clinical candidate inhibitor of Caspase-1. Note: IC50 was determined using Ac-WEHD-AMC substrate.[9] |

Data Analysis and Interpretation

-

Background Subtraction: Subtract the fluorescence reading from a "no lysate" blank well from all other readings.

-

Qualitative Analysis (Fold Change):

-

Calculate the average fluorescence intensity for the uninduced (control) and induced samples.

-

The fold increase in activity is calculated as: (Fluorescence_Induced) / (Fluorescence_Control).

-

A significant reduction in fluorescence in the "induced + inhibitor" wells confirms that the measured activity is specific to Caspase-1.

-

-

Quantitative Analysis (Using AFC Standard Curve):

-

Prepare AFC Standards: Create a serial dilution of free AFC in 1X Reaction Buffer (e.g., from 0 to 20 µM).

-

Generate Standard Curve: Add the standards to the 96-well plate and measure their fluorescence. Plot fluorescence units (y-axis) vs. AFC concentration in pmol/well (x-axis). Determine the linear equation (y = mx + c).

-

Calculate Activity: For your kinetic assay, determine the rate of fluorescence increase (ΔRFU/min) in the linear portion of the reaction curve.

-

Use the slope of your standard curve (m = RFU/pmol) to convert this rate into the rate of substrate cleavage: Activity (pmol/min/mg) = (ΔRFU / min) / (slope of standard curve) / (mg of protein per well)

-

This calculation provides a quantitative measure of specific enzyme activity, allowing for more robust comparisons across different experiments and conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. invivogen.com [invivogen.com]

- 3. scbt.com [scbt.com]

- 4. cephamlsi.com [cephamlsi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ubpbio.com [ubpbio.com]

- 8. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Measuring the Executioner: A Technical Guide to Caspase-3 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death. Its activation from an inactive zymogen to a functional protease marks a key commitment point in the apoptotic signaling cascade. The measurement of caspase-3 activity is therefore a fundamental tool for researchers studying apoptosis in various contexts, including cancer biology, neurodegenerative diseases, and toxicology. For drug development professionals, robust and reliable caspase-3 assays are indispensable for screening compounds that modulate apoptosis, offering a direct readout of a drug's potential efficacy.

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for measuring caspase-3 activity. We will delve into the major detection methods, provide detailed experimental protocols, and present a comparative analysis of their performance.

Caspase-3 Activation: A Central Role in Apoptosis

Caspase-3 is activated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases, which in turn cleave and activate executioner caspases like caspase-3.[1]

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Active caspase-8 can then directly cleave and activate pro-caspase-3.[2]

-

The Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, triggers the intrinsic pathway. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex facilitates the activation of caspase-9, which subsequently cleaves and activates pro-caspase-3.[1][2]

Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Core Principles of Caspase-3 Activity Measurement

The enzymatic activity of caspase-3 is typically measured using synthetic substrates that mimic its natural cleavage site, which is characterized by the four-amino-acid sequence Asp-Glu-Val-Asp (DEVD).[3] These synthetic substrates are conjugated to a reporter molecule, which is either a chromophore (for colorimetric assays), a fluorophore (for fluorometric assays), or a luminogenic substrate (for luminescent assays). When caspase-3 cleaves the DEVD sequence, the reporter molecule is released, generating a detectable signal that is proportional to the caspase-3 activity in the sample.

Major Methodologies for Measuring Caspase-3 Activity

There are three primary methods for quantifying caspase-3 activity, each with its own advantages and limitations:

-

Colorimetric Assays: These assays utilize a DEVD peptide conjugated to a chromophore, most commonly p-nitroaniline (pNA). Cleavage of the DEVD-pNA substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[4][5]

-

Fluorometric Assays: These assays employ a DEVD peptide linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[6][7] Upon cleavage by caspase-3, the free fluorophore is released, and its fluorescence can be measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).[6][8]

-

Luminometric Assays: These assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD sequence.[9][10] Cleavage of this substrate by caspase-3/7 releases a substrate for luciferase (aminoluciferin), which in the presence of luciferase and ATP, generates a stable "glow-type" luminescent signal that is proportional to caspase activity.[9][10]

Data Presentation: Comparison of Caspase-3 Assay Methodologies

| Feature | Colorimetric Assay | Fluorometric Assay | Luminometric Assay |

| Principle | Absorbance of a chromophore | Fluorescence of a fluorophore | Luminescence from a luciferase reaction |

| Substrate Example | Ac-DEVD-pNA | Ac-DEVD-AMC, Ac-DEVD-AFC | Proluminescent DEVD substrate |

| Detection Wavelength | 405 nm | Ex/Em: ~380/460 nm (AMC), ~400/505 nm (AFC) | N/A (light emission) |

| Sensitivity | Low | High | Very High |

| Dynamic Range | Narrow | Wide | Very Wide (up to 4 orders of magnitude)[10] |

| Throughput | Moderate to High | High | Very High |

| Cost | Low | Moderate | High |

| Z'-factor | Generally lower | Generally higher | Typically the highest |

| Advantages | Inexpensive, simple instrumentation | High sensitivity, good for kinetic studies | Highest sensitivity, "add-mix-measure" format, suitable for HTS |

| Disadvantages | Lower sensitivity, potential for compound interference | Potential for autofluorescence interference | Higher cost, requires a luminometer |

Experimental Protocols

The following are generalized protocols for the three main types of caspase-3 activity assays. It is crucial to consult and adhere to the specific instructions provided with the commercial assay kit being used.

General Experimental Workflow

Colorimetric Caspase-3 Assay Protocol

-

Cell Lysis:

-

Induce apoptosis in your cell line of choice.

-

Harvest 1-5 x 10^6 cells by centrifugation.[11]

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[11]

-

Incubate on ice for 10 minutes.[11]

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[12]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method like the Bradford or BCA assay.

-

Dilute the lysate with lysis buffer to a final concentration of 50-200 µg of protein per 50 µL.[13]

-

-

Assay Reaction:

-

Data Acquisition and Analysis:

Fluorometric Caspase-3 Assay Protocol

-

Cell Lysis:

-

Follow the same cell lysis procedure as for the colorimetric assay.

-

-

Protein Quantification:

-

Follow the same protein quantification procedure as for the colorimetric assay.

-

-

Assay Reaction:

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC.[14]

-

Subtract the background fluorescence from all sample readings.

-

The fold-increase in caspase-3 activity is calculated by comparing the fluorescence of treated samples to the untreated control.

-

Luminometric Caspase-3/7 Assay (Caspase-Glo® 3/7) Protocol

-

Assay Reagent Preparation:

-

Assay Procedure:

-

Plate cells in a white-walled 96-well plate and induce apoptosis.

-

Equilibrate the plate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][15]

-

Mix the contents of the wells on a plate shaker at a low speed for 30 seconds to 2 minutes.[15]

-

Incubate at room temperature for 30 minutes to 3 hours.[15]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Subtract the background luminescence from all sample readings.

-

The fold-increase in caspase-3/7 activity is determined by comparing the luminescence of the treated samples to the untreated control.

-

Conclusion

The choice of a caspase-3 activity assay depends on the specific needs of the experiment, including the required sensitivity, throughput, and available instrumentation. Colorimetric assays offer a cost-effective solution for routine measurements, while fluorometric assays provide higher sensitivity and are well-suited for kinetic studies. For high-throughput screening and applications demanding the utmost sensitivity, luminometric assays are the method of choice. By understanding the fundamental principles and following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and accurately measure caspase-3 activity, gaining valuable insights into the intricate mechanisms of apoptosis and the effects of novel therapeutic agents.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. mpbio.com [mpbio.com]

- 6. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 10. ulab360.com [ulab360.com]

- 11. abcam.com [abcam.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Caspase-3/7 Activity Using Ac-VAD-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2] The ability to monitor the activation of these caspases in real-time within living cells is crucial for understanding the dynamics of apoptosis and for the development of novel therapeutics that modulate this pathway.

Ac-VAD-AFC is a fluorogenic substrate designed for the sensitive and specific detection of caspase-3 and caspase-7 activity. This cell-permeable peptide, Acetyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin, is intrinsically non-fluorescent. However, upon cleavage by active caspase-3 or caspase-7 at the aspartate residue, the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) molecule is released.[3][4] The resulting increase in fluorescence can be monitored using fluorescence microscopy, providing a direct measure of caspase-3/7 activity within individual living cells.

These application notes provide a comprehensive guide to the use of this compound for live-cell imaging of apoptosis, including detailed protocols, data interpretation guidelines, and troubleshooting advice.

Principle of Detection

The detection of caspase-3/7 activity using this compound is based on the enzymatic cleavage of the substrate, leading to the release of a fluorescent reporter.

Caption: Mechanism of this compound cleavage by active caspases.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in live-cell imaging experiments.

Table 1: Spectral Properties of AFC

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |

| AFC | ~380-400[3][4][5] | ~480-505[1][3][4] |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Reagent | Stock Solution Concentration | Recommended Working Concentration | Typical Incubation Time |

| This compound | 1-10 mM in DMSO | 10-50 µM | 15-60 minutes |

| Apoptosis Inducer (e.g., Staurosporine) | Varies by compound | Varies (e.g., 1 µM for Staurosporine) | Varies (e.g., 2-6 hours) |

| Nuclear Counterstain (e.g., Hoechst 33342) | 1 mg/mL in water | 1-5 µg/mL | 5-15 minutes |

Note: The optimal working concentration and incubation time for this compound should be determined empirically for each cell type and experimental condition to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.[6]

Signaling Pathways

The activation of executioner caspases-3 and -7 is a point of convergence for both the intrinsic and extrinsic apoptosis pathways.

References

- 1. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

- 2. assaygenie.com [assaygenie.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]

- 6. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Detection of Caspase Activity Using Ac-VAD-AFC by Flow Cytometry

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1][2] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] Caspases are synthesized as inactive zymogens and, upon apoptotic signaling, are cleaved to become active enzymes that orchestrate the dismantling of the cell.[2] These enzymes are categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2]

The Ac-VAD-AFC assay provides a sensitive method for detecting pan-caspase activity in whole cells using flow cytometry. The reagent consists of the peptide sequence Val-Ala-Asp (VAD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VAD sequence is a broad-specificity recognition motif for multiple caspases.[2] The cell-permeant this compound molecule is non-fluorescent until it is cleaved by active caspases within an apoptotic cell, releasing the highly fluorescent AFC molecule. The intensity of AFC fluorescence is directly proportional to the total caspase activity in the cell, allowing for the quantification of apoptotic cells within a population.

Apoptosis and Caspase Activation Pathway

The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, culminating in the activation of executioner caspases. These active caspases then cleave the this compound substrate, leading to a measurable fluorescent signal.

Caption: Intrinsic and extrinsic apoptosis pathways converging on executioner caspases.

Experimental Protocol

This protocol provides a step-by-step guide for inducing apoptosis, staining cells with this compound, and analyzing caspase activity via flow cytometry.

Experimental Workflow

The overall workflow consists of cell preparation, apoptosis induction, staining with the fluorogenic substrate, and subsequent analysis.

References

Application Notes and Protocols for Ac-VAD-AFC in Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic caspase substrate, N-Acetyl-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC), in kinetic assays. This document outlines the principles of the assay, detailed experimental protocols, and guidance on data interpretation, with a specific focus on optimizing incubation time for accurate and reproducible results.

Introduction

This compound is a fluorogenic substrate used to measure the activity of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death). The substrate consists of a tetrapeptide sequence (VAD) recognized by several caspases, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspases, the substrate is cleaved, releasing AFC, which emits a strong fluorescent signal. The rate of AFC release is directly proportional to the caspase activity. Kinetic analysis of this reaction is crucial for studying enzyme kinetics, screening for caspase inhibitors, and understanding the dynamics of apoptosis.

While this compound is a broad-spectrum caspase substrate, other substrates with different peptide sequences offer greater specificity for particular caspases, such as Ac-DEVD-AFC for caspase-3 and -7, and Ac-YVAD-AFC for caspase-1 and -4.[1][2] The principles and protocols outlined here are broadly applicable to these related substrates.

Principle of the Assay

The kinetic assay relies on the enzymatic cleavage of the this compound substrate by active caspases. Upon cleavage at the aspartate residue, the AFC fluorophore is liberated. The free AFC exhibits a significant increase in fluorescence intensity compared to the uncleaved substrate. This change in fluorescence can be monitored over time using a fluorometer, with excitation and emission wavelengths typically around 400 nm and 505 nm, respectively.[1][2] The rate of the reaction (initial velocity, V₀) is determined from the linear phase of the fluorescence signal increase and is proportional to the concentration of active caspase in the sample.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution:

-

Assay Buffer:

-

A common assay buffer consists of 20 mM Tris-HCl (pH 7.4-7.6), 150 mM NaCl, and 2 mM DTT.[2]

-

The buffer should be prepared fresh and stored on ice. DTT is essential for maintaining the reduced state of the caspase's active site cysteine.

-

-

Cell Lysates or Purified Caspase:

-

Prepare cell lysates from apoptotic and non-apoptotic cells. Apoptosis can be induced by treating cells with agents like staurosporine.[3]

-

Alternatively, use purified recombinant caspases for inhibitor screening or kinetic parameter determination.

-

Kinetic Assay Protocol for Caspase Activity

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare 2X Substrate Working Solution:

-

Sample Preparation:

-

Add 50 µL of cell lysate or purified caspase solution to each well of a black, clear-bottom 96-well plate.

-

Include appropriate controls:

-

Negative Control: Lysate from non-apoptotic cells.

-

Inhibitor Control: Apoptotic lysate pre-incubated with a pan-caspase inhibitor like Z-VAD-FMK (at ~25 µM) to confirm signal specificity.[1]

-

Blank: Assay buffer only, to measure background fluorescence.

-

-

-

Initiate the Reaction:

-

Using a multichannel pipette, add 50 µL of the 2X substrate working solution to each well to initiate the enzymatic reaction.[3]

-

-

Kinetic Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Record readings every 1-5 minutes for a total duration of 30-120 minutes.[1][4] The optimal reading interval and total time will depend on the enzyme activity in the samples.

-

Data Analysis

-

Subtract Background: Subtract the fluorescence readings of the blank wells from all other readings.

-

Plot Data: Plot the relative fluorescence units (RFU) against time (in minutes) for each sample.

-

Determine Initial Velocity (V₀): Identify the linear portion of the curve (typically the initial phase of the reaction) and calculate the slope. The slope represents the initial velocity of the reaction (ΔRFU/Δt).

-

Compare Activities: Compare the initial velocities of different samples to determine the relative caspase activities. For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

Quantitative Data Summary

The following table summarizes key quantitative parameters for kinetic assays using this compound and related substrates. It is crucial to note that optimal conditions, particularly incubation time, should be empirically determined for each experimental system.[1][2]

| Parameter | Recommended Range | Notes |

| Substrate | This compound, Ac-DEVD-AFC, Ac-YVAD-AFC | Choice depends on the target caspase(s). Ac-DEVD-AFC is commonly used for caspase-3/7.[2] |

| Final Substrate Concentration | 25 - 50 µM | Higher concentrations may be needed for highly active samples. |

| Incubation Temperature | 37°C | Optimal for most mammalian caspase assays. |

| Kinetic Reading Interval | 1 - 5 minutes | Shorter intervals provide better resolution of the initial linear phase. |

| Total Incubation/Reading Time | 30 - 120 minutes | Should be sufficient to establish a clear linear phase. For endpoint assays, times can range from 10 to 120 minutes.[1][2][3] |

| Excitation Wavelength | ~400 nm | |

| Emission Wavelength | ~505 nm |

Visualizations

Signaling Pathway

Caption: Caspase activation cascade leading to substrate cleavage.

Experimental Workflow

Caption: Workflow for a kinetic caspase assay using this compound.

References

Application Notes: Fluorometric Pan-Caspase Activity Assay Using Ac-VAD-AFC in a 96-Well Plate Format

Introduction